

GSK3839919A: A Technical Overview of its Allosteric Inhibition of HIV-1 Integrase

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Compound of Interest

Compound Name: GSK3839919A

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Introduction

GSK3839919A is a potent, investigational allosteric inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase (IN).[1] As a member of the allosteric integrase inhibitor (ALLINI) class of antiretroviral compounds, **GSK3839919A** employs a novel mechanism of action that distinguishes it from traditional integrase strand transfer inhibitors (INSTIs). This technical guide provides an in-depth overview of the known biological activity of **GSK3839919A**, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to support further research and development efforts in the field of HIV-1 therapeutics.

Core Biological Activity: Allosteric Inhibition of HIV-1 Integrase

The primary biological activity of **GSK3839919A** is the potent and selective inhibition of HIV-1 integrase. Unlike INSTIs that target the catalytic active site of the enzyme, **GSK3839919A** binds to a distinct, allosteric site at the dimer interface of the integrase catalytic core domain (CCD), a site that is also utilized by the cellular co-factor lens epithelium-derived growth factor (LEDGF/p75) for tethering the pre-integration complex to the host chromatin.

By binding to this site, **GSK3839919A** induces a conformational change in the integrase enzyme, promoting aberrant and premature multimerization of integrase proteins. This action disrupts the normal process of viral maturation, leading to the formation of non-infectious virions with defective cores. Consequently, the primary antiviral effect of **GSK3839919A** is exerted during the late stages of the viral replication cycle.

Quantitative Biological Data

The biological activity of **GSK3839919A** has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Parameter	Value	Cell Line	Virus Strain	Assay Type
IC50	11.1 nM	MT-2	HIV-1 (Wild-Type)	Antiviral Activity Assay

Table 1: In Vitro Antiviral Potency of **GSK3839919A**[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **GSK3839919A**.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a biochemical setting.

Materials:

- Recombinant HIV-1 Integrase
- Donor DNA (oligonucleotide mimicking the viral DNA end)
- Target DNA (oligonucleotide mimicking the host DNA)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂ or MnCl₂)

- **GSK3839919A** (or other test compounds)
- DNA detection method (e.g., fluorescence, radioactivity)

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.
- Add serial dilutions of **GSK3839919A** or control compounds to the reaction mixture.
- Incubate the mixture to allow for the 3'-processing of the donor DNA by the integrase.
- Initiate the strand transfer reaction by adding the target DNA to the mixture.
- Incubate the reaction to allow for the integration of the processed donor DNA into the target DNA.
- Stop the reaction and quantify the amount of strand transfer product using a suitable detection method.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity Assay in a Cellular Context (TZM-bl Reporter Gene Assay)

This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication in a cellular environment.

Materials:

- TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR driving the expression of a luciferase reporter gene)
- HIV-1 virus stock

- Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)
- **GSK3839919A** (or other test compounds)
- Luciferase assay reagent

Procedure:

- Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubate the cells with serial dilutions of **GSK3839919A** or control compounds for a specified period.
- Infect the cells with a known amount of HIV-1 virus stock.
- Incubate the infected cells for a period that allows for viral entry, reverse transcription, integration, and gene expression (typically 48 hours).
- Lyse the cells and measure the luciferase activity using a luminometer.
- Calculate the IC₅₀ value by determining the compound concentration that results in a 50% reduction in luciferase activity compared to untreated, infected cells.

AlphaLISA Assay for IN-LEDGF/p75 Interaction

This assay is used to measure the ability of a compound to disrupt the interaction between HIV-1 integrase and its cellular binding partner, LEDGF/p75.

Materials:

- Recombinant HIV-1 Integrase (tagged, e.g., with His-tag)
- Recombinant LEDGF/p75 (tagged, e.g., with biotin)
- AlphaLISA acceptor beads (e.g., nickel chelate-coated for His-tag)
- AlphaLISA donor beads (e.g., streptavidin-coated for biotin)

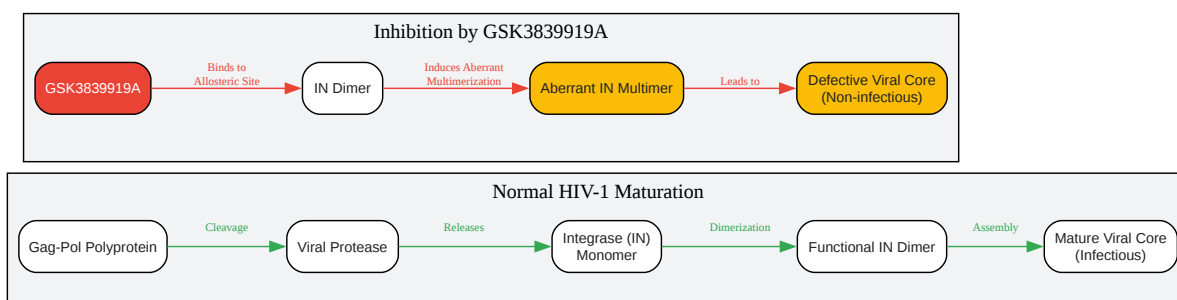
- Assay buffer
- **GSK3839919A** (or other test compounds)

Procedure:

- In a microplate, combine the tagged HIV-1 integrase, tagged LEDGF/p75, and serial dilutions of **GSK3839919A**.
- Incubate the mixture to allow for the interaction between integrase and LEDGF/p75.
- Add the AlphaLISA acceptor beads and incubate.
- Add the AlphaLISA donor beads and incubate in the dark.
- Read the plate on an AlphaScreen-capable plate reader.
- A decrease in the AlphaLISA signal indicates disruption of the IN-LEDGF/p75 interaction. Calculate the IC50 for the disruption of this interaction.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of **GSK3839919A** as an allosteric inhibitor of HIV-1 integrase.



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Caption: Mechanism of action of **GSK3839919A**.

Conclusion

GSK3839919A represents a promising avenue in the development of novel anti-HIV-1 therapeutics. Its allosteric mechanism of action, targeting a site on the integrase enzyme distinct from the active site, offers the potential for efficacy against viral strains resistant to existing INSTIs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of **GSK3839919A** and other ALLINIs. Continued investigation into the biological activity and preclinical profile of this compound is warranted to fully understand its clinical utility in the management of HIV-1 infection.

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References

- 1. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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